4'-(Methylthio)acetophenone
Overview
Description
4’-(Methylthio)acetophenone is an organic compound with the molecular formula C9H10OS. It is a sulfur-containing aromatic ketone, characterized by a methylthio group attached to the para position of the acetophenone structure. This compound is a key intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
- The primary targets of 4’-(Methylthio)acetophenone are not explicitly documented in the available literature. However, it is widely used as an intermediate in drug synthesis, suggesting that it likely interacts with specific cellular components or enzymes involved in various biochemical processes .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-(Methylthio)acetophenone can be synthesized through several methods:
Friedel-Crafts Acylation: This method involves the acylation of thioanisole with acetyl chloride in the presence of a catalyst such as aluminum chloride.
Acetylation Reaction: Another method involves the acetylation of thioanisole with acetic anhydride in the presence of a solid acid catalyst.
Industrial Production Methods: The industrial production of 4’-(Methylthio)acetophenone typically employs the Friedel-Crafts acylation method due to its efficiency and scalability .
Chemical Reactions Analysis
4’-(Methylthio)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 4’-(Methylthio)acetophenone can yield the corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methylthio group.
Scientific Research Applications
4’-(Methylthio)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Comparison with Similar Compounds
- 4’-Methylacetophenone
- 4’-Methoxyacetophenone
- 4’-Chloroacetophenone
4’-(Methylthio)acetophenone stands out due to its sulfur-containing structure, which imparts unique reactivity and makes it valuable in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUZQLBQKNEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075129 | |
Record name | 4'-(Methylmercapto)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1778-09-2 | |
Record name | 1-[4-(Methylthio)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1778-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(Methylthio)phenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1778-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403927 | |
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Record name | 4'-(Methylmercapto)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(methylthio)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(4-(Methylthio)phenyl)ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN9JM37X2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 4'-(Methylthio)acetophenone?
A1: One of the primary methods for synthesizing this compound is through the Friedel-Crafts acylation of thioanisole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [, ]. This reaction typically employs carbon disulfide (CS2) as a solvent []. Another approach involves a two-step process: first, reacting thioanisole with acetyl chloride to produce 4'-(Methylthio) acetophenone, followed by a Willgerodt-Kindler reaction with morpholine and sulfur to yield the thioacetmorpholide. Subsequent hydrolysis of the thioacetmorpholide then produces 4'-(Methylthio)benzeneacetic acid [].
Q2: Has this compound been used in the development of any catalysts?
A2: While this compound itself is not a catalyst, it serves as a key starting material in synthesizing chiral oxazolidine-fused N-heterocyclic carbene (NHC) ligands []. These ligands, when complexed with rhodium or iridium, demonstrate catalytic activity in the asymmetric transfer hydrogenation of ketones [].
Q3: What are the limitations of using this compound-derived catalysts in asymmetric transfer hydrogenation reactions?
A3: Although rhodium and iridium complexes incorporating chiral NHC ligands derived from this compound exhibit catalytic activity in asymmetric transfer hydrogenation of acetophenone derivatives, they currently yield products with low enantioselectivities []. This suggests further research is needed to optimize the ligand structure or reaction conditions to achieve higher enantiomeric excesses.
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